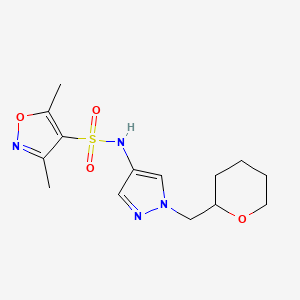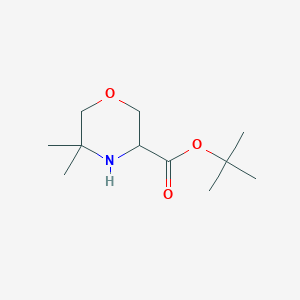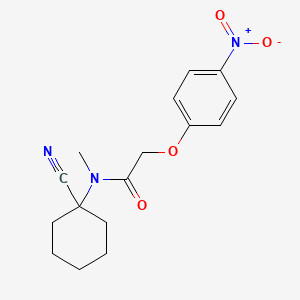![molecular formula C20H18FN3O3S B2658547 5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442556-14-1](/img/structure/B2658547.png)
5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” is a complex organic molecule . It contains several functional groups, including an ethoxy group, a methoxy group, a fluorophenyl group, and a triazolothiazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolothiazine ring substituted with various groups . The average mass of the molecule is 439.570 Da, and the monoisotopic mass is 439.192963 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 626.6±65.0 °C at 760 mmHg, and a flash point of 332.8±34.3 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . The polar surface area is 92 Å^2 .Scientific Research Applications
Synthesis and Structural Analysis
The scientific community has developed various synthetic methodologies to create triazole and thiazine derivatives, including the chemical structure of interest. These methods are crucial for exploring the chemical and pharmacological properties of such compounds. For instance, the synthesis of 1,2,4-triazole derivatives has been reported through the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). Moreover, the structural characterization of these compounds, including their crystalline forms, has been achieved using various analytical techniques, providing a foundation for further pharmacological evaluations (Gündoğdu et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of triazolo-thiazine derivatives. These compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant potential as antimicrobial agents (Srinivas, 2016). In addition to antimicrobial effects, some derivatives exhibit antitumor activities, showing promise in inhibiting the growth of various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Bhat et al., 2009).
Pharmacological Evaluation
The pharmacological properties of triazole and thiazine derivatives extend beyond antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized and evaluated for their anticonvulsant activities, with some compounds showing significant efficacy in preclinical models (Zhang et al., 2010). Furthermore, the investigation into the anti-inflammatory and analgesic potentials of these compounds has revealed promising results, indicating their potential use in treating pain and inflammation (Aytaç et al., 2009).
Future Directions
Given the anti-Candidal activity of similar triazolothiadiazine derivatives , future research could explore the potential of “5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one” as an antifungal agent. Further studies are needed to elucidate its synthesis process, mechanism of action, and safety profile.
properties
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-3-27-15-9-6-13(10-16(15)26-2)17-11-18(25)24-20(28-17)22-19(23-24)12-4-7-14(21)8-5-12/h4-10,17H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACTDIRFWRAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

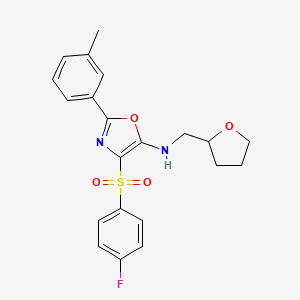
![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
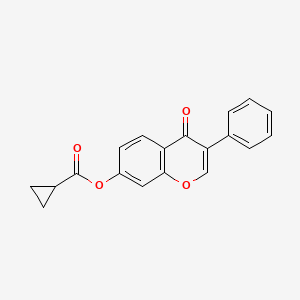

![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2658476.png)

![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![N-(2,2-dimethoxyethyl)-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2658479.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)
